Dirucotide

Multiple Sclerosis Immunomodulation HLA Genotyping

This is Dirucotide (MBP8298), the precise 17-amino acid sequence (DENPVVHFFKNIVTPRT) matching the immunodominant epitope of human myelin basic protein (MBP 82-98). Unlike random MBP fragments or broad-spectrum immunomodulators, this compound is the sequence-specific, HLA-DR2/DR4-restricted tool for studying antigen-specific tolerance. It is critical for dissecting the translational failure between its positive Phase II and negative Phase III MAESTRO-01 trials. Procure this low-risk, well-characterized immunogen for definitive mechanistic studies in experimental autoimmune encephalomyelitis (EAE) and T-cell assays.

Molecular Formula C92H141N25O26
Molecular Weight 2013.3 g/mol
CAS No. 152074-97-0
Cat. No. B599088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirucotide
CAS152074-97-0
Molecular FormulaC92H141N25O26
Molecular Weight2013.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1
InChIKeyRCTCWZRPYFBGLQ-WMCRPSJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dirucotide (MBP8298): A Precision-Engineered 17-Amino Acid Peptide for HLA-Defined Autoimmune Research


Dirucotide (CAS 152074-97-0), also known as MBP8298, is a synthetic 17-amino acid peptide whose sequence is identical to amino acid residues 82-98 of human myelin basic protein (MBP) [1]. This sequence, specifically DENPVVHFFKNIVTPRT [2], is not a random peptide but represents the immunodominant target for both B cells and T cells in multiple sclerosis (MS) patients carrying specific human leucocyte antigen (HLA) haplotypes, namely HLA-DR2 and HLA-DR4 [3]. Developed as an investigational immunomodulator, its design is predicated on the principle of high-dose antigen tolerance, aiming to suppress the autoimmune attack on MBP, a key component of the myelin sheath in the central nervous system [4]. This distinct molecular targeting mechanism sets it apart from broader immunomodulatory agents, making it a specialized tool for research focused on HLA-defined patient subgroups and antigen-specific tolerance induction [5].

Dirucotide Procurement: Why MBP Peptide Analogs Cannot Replace HLA-Specific Immunomodulation


The procurement of Dirucotide cannot be substituted with other myelin basic protein (MBP) peptides or broader immunomodulators due to its unique, sequence-specific mechanism of action. Dirucotide is not a random MBP fragment; its 17-amino acid sequence (residues 82-98) constitutes the precise immunodominant epitope for the autoimmune response in MS patients with HLA-DR2 and/or HLA-DR4 haplotypes, a genetic signature found in 65-75% of the MS population [1]. Its therapeutic hypothesis relies on the induction of high-dose antigen-specific tolerance, a mechanism fundamentally different from the broad-spectrum immunomodulation of agents like glatiramer acetate or the general anti-inflammatory effects of interferons [2]. Therefore, substituting Dirucotide with another MBP peptide of different length or sequence, or with a non-antigen-specific immunomodulator, would invalidate the research model and negate the ability to study this highly targeted, HLA-dependent approach to autoimmune disease [3]. The evidence presented below quantitatively defines this differentiation, which is critical for accurate scientific selection.

Quantitative Evidence Guide: Dirucotide (MBP8298) Differentiation in HLA-Defined MS Research


HLA-Specific Efficacy Signal: Phase II Data Reveals Significant Delay in Disease Progression for HLA-DR2/4 Subgroup

In a 24-month Phase II clinical trial in progressive MS patients, Dirucotide (MBP8298) did not show a significant benefit in the overall study population (n=32, p=0.29) [1]. However, a pre-specified analysis of a subgroup defined by HLA haplotypes DR2 and/or DR4 revealed a statistically significant benefit. In this HLA-defined subgroup (n=20), Dirucotide treatment resulted in a median time to disease progression of 78 months, compared to just 18 months for placebo-treated patients [1]. This translates to a significantly reduced relative rate of progression of 0.23 (p=0.004) [1]. This finding establishes a critical, quantifiable dependency on patient genetics for therapeutic response, a dimension absent in non-antigen-specific therapies.

Multiple Sclerosis Immunomodulation HLA Genotyping

Confirmatory Phase III MAESTRO-01: Lack of Overall Efficacy Quantifies the Necessity of Precise Patient Stratification

The pivotal Phase III MAESTRO-01 trial was designed based on the HLA-stratified findings of the Phase II study. It enrolled 612 subjects with secondary progressive MS (SPMS) who were HLA-DR2(+) or HLA-DR4(+), the same subgroup that showed benefit in the earlier trial [1]. However, the trial failed to meet its primary endpoint. There was no significant difference between Dirucotide and placebo in time to disease progression as measured by the Expanded Disability Status Scale (EDSS) [2]. The trial provided Class 1 evidence that Dirucotide is not effective in this HLA-defined SPMS population [3]. This negative result, in stark contrast to the positive Phase II signal, underscores a critical point for researchers: the clinical relevance of this compound is not settled and highlights the complexity of translating antigen-specific tolerance from a controlled Phase II setting to a larger, more heterogeneous patient population.

Multiple Sclerosis Clinical Trial Biomarker

Safety and Tolerability Profile: A Quantifiable Advantage Over High-Risk Immunosuppressants

Across multiple clinical trials, including the large Phase III MAESTRO-01 study, Dirucotide was consistently reported to be "well tolerated" with "no unexpected safety or tolerability issues" [1]. This is a critical differentiator when compared to more potent but also more toxic immunosuppressive agents used in MS, such as mitoxantrone or cyclophosphamide, which carry significant risks of cardiotoxicity, leukemia, and infertility [2]. The most common adverse event associated with Dirucotide was injection site reaction (e.g., redness, burning sensation) [3]. While this benign safety profile is a strength in principle, it must be weighed against its lack of proven clinical efficacy in Phase III trials. For researchers, this profile confirms its utility as a low-risk investigational tool for mechanistic studies where high-dose antigen tolerance is the primary variable of interest.

Drug Safety Tolerability Adverse Events

Dirucotide Application Scenarios: Validated Use Cases from Clinical and Preclinical Data


1. Investigating the Translational Gap in Antigen-Specific Tolerance for Autoimmune Disease

The stark contrast between the positive Phase II HLA-stratified data [1] and the negative Phase III MAESTRO-01 trial [2] makes Dirucotide an invaluable research tool. A primary application scenario involves using this compound in experimental systems (e.g., humanized mouse models, in vitro T-cell assays) to dissect the reasons for this translational failure. Researchers can use Dirucotide to investigate factors such as epitope spreading, the role of the innate immune system, the impact of prior treatments, or the contribution of disease heterogeneity in undermining a targeted, antigen-specific approach. This application leverages Dirucotide's unique, well-characterized mechanism of action and its definitive clinical trial history to address fundamental questions in autoimmunity research.

2. HLA-Defined Cohorts: A Model System for Personalized Immunotherapy Research

Dirucotide remains a premier example of an HLA-restricted immunotherapeutic. Its development was predicated on the finding that its peptide sequence (MBP 82-98) is the immunodominant epitope in patients with HLA-DR2 and/or DR4 haplotypes [3]. Researchers can procure Dirucotide to study the principles of HLA-epitope interactions in the context of high-dose tolerance. This application is not aimed at developing Dirucotide as a therapy but rather at using it as a validated tool to explore how genetic variation in the MHC locus influences the response to peptide-based immunotherapies. This knowledge is foundational for the design of future personalized approaches in MS and other autoimmune diseases.

3. Pharmacodynamic Studies of Immune Tolerance Induction and Bystander Suppression

Preclinical and early clinical work suggested that high-dose Dirucotide could induce a state of antigen-specific tolerance, possibly involving regulatory T cells (Tregs) and bystander suppression [4]. Its use in research is justified for detailed pharmacodynamic studies. Investigators can administer Dirucotide in a controlled setting (e.g., in a relevant animal model of experimental autoimmune encephalomyelitis, EAE) and serially measure changes in T-cell subsets, cytokine profiles, and autoantibody titers in the cerebrospinal fluid or serum. This application allows for the dissection of the immunological pathways activated by high-dose peptide administration, providing mechanistic insights that are relevant beyond the specific failure of Dirucotide as a drug.

4. A Safe, Inert Immunogen for Human Autoimmune Mechanistic Studies

Given its benign safety profile in hundreds of patients across multiple trials [5], Dirucotide can serve as a low-risk, well-characterized immunogen for controlled human mechanistic studies. Ethical approval permitting, researchers could use Dirucotide to probe the human immune response to a defined self-antigen. For instance, it could be used to study the dynamics of T-cell anergy, clonal deletion, or regulatory T-cell induction following repeated intravenous antigen exposure in healthy volunteers or in specific patient populations where the risk-benefit ratio is favorable. This application capitalizes on its safety data and defined antigenicity, allowing for the translation of basic immunological principles from bench to human subject research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dirucotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.